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molecular formula C13H10FNO3 B8643909 1-(3-Fluorobenzyloxy)-4-nitro-benzene

1-(3-Fluorobenzyloxy)-4-nitro-benzene

Cat. No. B8643909
M. Wt: 247.22 g/mol
InChI Key: IVOVODAXYABLAF-UHFFFAOYSA-N
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Patent
US07235581B2

Procedure details

3 g (12.1 mmol) of 1-(3-fluorobenzyloxy)-4-nitro-benzene is dissolved in 125 ml of methanol. 150 mg of Pt 5% on charcoal is added and hydrogenation done under normal pressure for about 17 h. The catalyst is filtered and the solution evaporated to yield 2.51 g (95%) of crude brownish material. MS: m/e=218.4 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pt
Quantity
150 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=C(COC2=CC=C(C=C2)[N+](=O)[O-])C=CC1
Name
Quantity
125 mL
Type
solvent
Smiles
CO
Step Two
Name
Pt
Quantity
150 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered
CUSTOM
Type
CUSTOM
Details
the solution evaporated
CUSTOM
Type
CUSTOM
Details
to yield 2.51 g (95%) of crude brownish material

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
FC=1C=C(COC2=CC=C(C=C2)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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